molecular formula C11H22N2O2 B569453 Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate CAS No. 1211595-59-3

Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate

Cat. No.: B569453
CAS No.: 1211595-59-3
M. Wt: 214.309
InChI Key: KPOYZVQMOOKKQV-UHFFFAOYSA-N
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Description

Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate is a chemical compound with the empirical formula C11H22N2O2 and a molecular weight of 214.30 g/mol . It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing tert-butyl 6-methyl-1,4-diazepane-1-carboxylate involves the intramolecular cyclization of a diamino alcohol. This process typically starts with commercially available (S)- or ®-2-aminopropan-1-ol, which undergoes a series of reactions including the Fukuyama–Mitsunobu cyclization . The reaction conditions often involve the use of reagents such as triethylamine (TEA), zinc chloride (ZnCl2), and methanol (MeOH) .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a building block for the development of pharmaceutical drugs, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 6-methyl-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its tert-butyl and methyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .

Biological Activity

Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article delves into its biological activity, synthesis methods, and relevant studies that highlight its importance in various fields.

Chemical Structure and Properties

This compound features a diazepane ring, which is known for its diverse biological activities. The presence of the tert-butyl group enhances the compound's lipophilicity, potentially improving its absorption and distribution within biological systems. The chemical structure can be represented as follows:

C11H22N2O2\text{C}_{11}\text{H}_{22}\text{N}_2\text{O}_2

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Intramolecular Cyclization : Starting from a diamino alcohol, the cyclization process is initiated.
  • Fukuyama–Mitsunobu Reaction : This method is commonly employed to form the diazepane ring.
  • Purification : The product is purified through techniques such as recrystallization or chromatography.

Example Reaction Conditions

Yield (%)Reagents and Conditions
50%N-ethyl-N,N-diisopropylamine in ethanol at 100°C for 16 hours

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its interactions with enzymes and receptors.

The compound may act as an inhibitor or activator of specific enzymes, modulating biochemical pathways. Its mechanism involves binding to molecular targets, influencing cellular processes such as signal transduction and metabolic regulation.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Enzyme Interaction Studies : Research indicates that this compound can affect enzyme mechanisms critical for metabolic processes. For instance, it has been shown to interact with enzymes involved in neurotransmitter synthesis.
  • Pharmacological Applications : The compound has potential applications in treating neurological disorders due to its ability to modulate neurotransmitter levels.
  • Comparative Studies : In comparative analyses with structurally similar compounds, this compound demonstrated superior binding affinity to certain receptors, suggesting enhanced therapeutic potential.

Applications in Medicinal Chemistry

This compound serves as a building block for developing new pharmaceuticals. Its derivatives are being investigated for their efficacy against various diseases, including:

  • Neurological Disorders : Targeting pathways involved in mood regulation and cognitive function.
  • Autoimmune Diseases : Potential use in modulating immune responses.

Summary of Biological Activities

Activity TypeObservations
Enzyme InteractionModulates enzyme activity
Therapeutic PotentialPromising for neurological applications
Binding AffinityHigher affinity compared to similar compounds

Properties

IUPAC Name

tert-butyl 6-methyl-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-9-7-12-5-6-13(8-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOYZVQMOOKKQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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